The presence of the pyrrolidine ring and the trifluoromethyl group in 3-[3-(trifluoromethyl)phenyl]pyrrolidine makes it a potentially valuable building block for the development of new pharmaceuticals. The pyrrolidine ring is a common structural motif found in many biologically active molecules, including several FDA-approved drugs. The trifluoromethyl group can enhance the potency and metabolic stability of drugs. Therefore, 3-[3-(trifluoromethyl)phenyl]pyrrolidine could be used as a starting material for the synthesis of new drug candidates with improved properties.
Studies have explored the use of 3-[3-(trifluoromethyl)phenyl]pyrrolidine derivatives as potential inhibitors of various enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. For example, one study investigated the antitumor activity of a series of compounds containing the 3-[3-(trifluoromethyl)phenyl]pyrrolidine scaffold. The results showed that some of these compounds exhibited promising antitumor activity in vitro and in vivo models. However, further research is needed to evaluate the safety and efficacy of these compounds in humans.
3-[3-(Trifluoromethyl)phenyl]pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a trifluoromethylphenyl group. Its molecular formula is , and it possesses unique physical properties due to the presence of the trifluoromethyl group, which significantly influences its reactivity and biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development.
The trifluoromethyl group in 3-[3-(Trifluoromethyl)phenyl]pyrrolidine allows for various chemical transformations. It can participate in:
The synthesis of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine can be achieved through several methods:
The applications of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine are primarily found in:
Interaction studies involving 3-[3-(Trifluoromethyl)phenyl]pyrrolidine focus on its binding affinity and mechanism of action with various biological targets. These studies typically utilize techniques such as:
Several compounds share structural similarities with 3-[3-(Trifluoromethyl)phenyl]pyrrolidine. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(3-(Trifluoromethyl)phenyl)pyrrolidine | Different position of trifluoromethyl substitution | |
4-(Trifluoromethyl)aniline | Lacks the pyrrolidine ring but retains trifluoromethyl group | |
1-(3-Trifluoromethylphenyl)piperidine | Piperidine ring instead of pyrrolidine |
The uniqueness of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine lies in its specific combination of a pyrrolidine ring and a trifluoromethyl-substituted phenyl group, which enhances its lipophilicity and bioactivity compared to similar compounds. This makes it particularly interesting for drug development, where both structural features contribute to improved pharmacokinetic properties.
3-[3-(Trifluoromethyl)phenyl]pyrrolidine represents a substituted pyrrolidine derivative characterized by the presence of a trifluoromethyl-substituted phenyl group at the 3-position of the pyrrolidine ring [1] [2]. The compound follows International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds, specifically those governing pyrrolidine derivatives [3] [4].
The systematic name reflects the structural organization where pyrrolidine serves as the parent heterocycle, a five-membered saturated ring containing one nitrogen atom and four carbon atoms [3] [5]. The numbering system for pyrrolidine positions the nitrogen atom at position 1, with subsequent carbon atoms numbered sequentially around the ring [6]. The 3-position designation indicates the specific carbon atom bearing the phenyl substituent [6].
The phenyl substituent itself bears a trifluoromethyl group at the meta position (3-position) of the benzene ring [1] [2]. This systematic approach to nomenclature ensures unambiguous identification of the compound's structural features according to established International Union of Pure and Applied Chemistry principles [7] [8].
The compound is documented under several alternative nomenclature forms within chemical databases [2]. The Chemical Abstracts Service index name appears as "Pyrrolidine, 3-[3-(trifluoromethyl)phenyl]-", representing the traditional functional class nomenclature approach [9] [10]. This naming convention places the parent heterocycle first, followed by positional and substituent descriptors.
Additional recognized synonyms include "3-(3-(Trifluoromethyl)phenyl)pyrrolidine" and "3-(3-TRIFLUOROMETHYL-PHENYL)-PYRROLIDINE", reflecting variations in capitalization and punctuation conventions used across different chemical databases [2]. The compound may also be referenced by its specific stereoisomeric forms when chiral centers are considered [11].
Table 1: Molecular Identity and Chemical Identifiers for 3-[3-(Trifluoromethyl)phenyl]pyrrolidine
Property | Value | Source |
---|---|---|
International Union of Pure and Applied Chemistry Name | 3-[3-(trifluoromethyl)phenyl]pyrrolidine | [1] [2] |
Alternative International Union of Pure and Applied Chemistry Name | Pyrrolidine, 3-[3-(trifluoromethyl)phenyl]- | [9] [10] |
Chemical Abstracts Service Registry Number | 21767-35-1 | [1] [2] [12] [13] [9] |
Molecular Formula | C₁₁H₁₂F₃N | [1] [2] [12] [9] |
Molecular Weight (grams per mole) | 215.22 | [1] [12] [9] [10] |
Monoisotopic Mass (Daltons) | 215.09218 | [14] |
European Community Number | 829-092-8 | [2] |
ChEMBL Identifier | CHEMBL3706603 | [2] |
MDL Number | MFCD09608132 | [12] [9] |
PubChem Compound Identifier | 10822557 | [2] |
The compound's Chemical Abstracts Service registry number 21767-35-1 serves as the primary unique identifier within global chemical databases [1] [2] [12] [13] [9]. This registry number facilitates unambiguous identification across various chemical information systems and regulatory frameworks. The European Community number 829-092-8 provides additional regulatory identification within European Union chemical inventories [2].
The molecular structure of 3-[3-(trifluoromethyl)phenyl]pyrrolidine can be unambiguously represented through several standardized chemical notation systems [1] [2]. The International Chemical Identifier string provides a comprehensive structural description: InChI=1S/C11H12F3N/c12-11(13,14)10-3-1-2-8(6-10)9-4-5-15-7-9/h1-3,6,9,15H,4-5,7H2 [1].
The corresponding International Chemical Identifier Key, DUYDZGBSZJZIOZ-UHFFFAOYSA-N, serves as a hashed version of the full International Chemical Identifier, providing a fixed-length identifier suitable for database indexing [1] [2]. The Simplified Molecular Input Line Entry System representation FC(F)(F)C1=CC(=CC=C1)C1CNCC1 offers a linear notation that captures the complete molecular connectivity [1].
The pyrrolidine core structure represents a fundamental heterocyclic motif classified as a saturated five-membered ring containing one nitrogen heteroatom [3] [5]. This ring system exhibits characteristic conformational flexibility due to its saturated nature, distinguishing it from aromatic heterocycles [3]. The nitrogen atom in pyrrolidine maintains sp³ hybridization, contributing to the compound's basic properties and potential for hydrogen bonding interactions [4].
The 3-substitution pattern places the phenyl group at a position that significantly influences the compound's three-dimensional conformation and electronic properties [6]. This substitution site represents one of the most common modification points in pyrrolidine chemistry, as it provides optimal spatial orientation for aromatic substituents while maintaining ring stability [6].
The trifluoromethyl group attached to the phenyl ring at the meta position introduces significant electronic effects through its strong electron-withdrawing properties [1] [2]. This fluorinated substituent enhances metabolic stability and modifies the overall physicochemical profile of the compound compared to non-fluorinated analogs [1].
The molecular formula C₁₁H₁₂F₃N reflects the precise atomic composition of 3-[3-(trifluoromethyl)phenyl]pyrrolidine [1] [2] [12] [9]. The formula indicates eleven carbon atoms forming the pyrrolidine ring, phenyl group, and trifluoromethyl substituent, twelve hydrogen atoms distributed across the saturated portions of the molecule, three fluorine atoms comprising the trifluoromethyl group, and one nitrogen atom within the pyrrolidine ring.
The molecular weight of 215.22 grams per mole positions this compound within the typical range for small organic molecules with pharmaceutical relevance [1] [12] [9] [10]. The monoisotopic mass of 215.09218 Daltons provides precise mass information essential for high-resolution mass spectrometric identification and analysis [14].
3-[3-(Trifluoromethyl)phenyl]pyrrolidine represents a significant class of organofluorine compounds characterized by the presence of both a pyrrolidine ring and a trifluoromethyl-substituted phenyl group [1] [3] [4]. The compound exhibits a molecular formula of C₁₁H₁₂F₃N with a molecular weight of 215.22 g/mol, as confirmed by multiple analytical sources [1] [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is 3-[3-(trifluoromethyl)phenyl]pyrrolidine, reflecting its structural composition [4].
The molecular structure features a five-membered nitrogen-containing heterocycle (pyrrolidine) directly bonded to a phenyl ring that bears a trifluoromethyl group at the meta position [5]. The Chemical Abstracts Service number 21767-35-1 uniquely identifies this compound in chemical databases [1] [3] [4], while the molecular descriptor laboratory number MFCD09608132 provides additional identification [3] [4].
Table 1: Basic Structural Properties of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂F₃N |
CAS Number | 21767-35-1 |
Molecular Weight | 215.22 g/mol |
IUPAC Name | 3-[3-(trifluoromethyl)phenyl]pyrrolidine |
SMILES | C1CNCC1C2=CC(=CC=C2)C(F)(F)F |
InChI | InChI=1S/C11H12F3N/c12-11(13,14)10-3-1-2-8(6-10)9-4-5-15-7-9/h1-3,6,9,15H,4-5,7H2 |
InChI Key | DUYDZGBSZJZIOZ-UHFFFAOYSA-N |
MDL Number | MFCD09608132 |
The compound demonstrates distinctive physical properties that arise from the combination of the pyrrolidine ring and the trifluoromethyl-substituted phenyl group [4]. The presence of the trifluoromethyl group significantly influences the compound's electronic characteristics, affecting its reactivity in various chemical reactions . The topological polar surface area of 12.0 Ų indicates relatively low polarity, which is typical for compounds containing fluorinated aromatic systems [4].
The molecular complexity parameter of 239 reflects the structural intricacy introduced by the trifluoromethyl substitution and the heterocyclic nature of the pyrrolidine ring [4]. The compound contains 16 heavy atoms with only one rotatable bond, indicating a relatively rigid molecular structure [4]. The hydrogen bond donor count of 1 corresponds to the secondary amine nitrogen in the pyrrolidine ring, while the hydrogen bond acceptor count of 4 includes the nitrogen atom and the three fluorine atoms [4].
Table 2: Physical Properties of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine
Property | Value |
---|---|
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 1 |
Topological Polar Surface Area | 12.0 Ų |
Heavy Atom Count | 16 |
Complexity | 239 |
Formal Charge | 0 |
Covalently-Bonded Unit Count | 1 |
The three-dimensional structure of 3-[3-(trifluoromethyl)phenyl]pyrrolidine exhibits characteristic conformational features that are typical of pyrrolidine derivatives [7] [8] [9]. The pyrrolidine ring adopts an envelope conformation with the nitrogen atom positioned at the flap, as observed in related trifluoromethyl-substituted pyrrolidine compounds [10] [11]. The puckering parameter Q typically ranges from 0.40 to 0.46 Å, indicating moderate ring puckering [10] [11].
The phenyl ring orientation relative to the pyrrolidine ring is nearly perpendicular, with dihedral angles typically ranging from 86° to 90° [10] [11]. This orthogonal arrangement minimizes steric interactions between the aromatic system and the pyrrolidine ring while allowing for optimal electronic effects from the trifluoromethyl group [8] [9]. The meta position of the trifluoromethyl group on the phenyl ring ensures that the electron-withdrawing effect is transmitted through the aromatic system without direct conjugation with the pyrrolidine nitrogen .
Table 3: Conformational Analysis of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine
Structural Feature | Value/Description |
---|---|
Pyrrolidine Ring | Five-membered nitrogen-containing heterocycle |
Phenyl Ring Orientation | Nearly perpendicular to pyrrolidine ring plane |
Trifluoromethyl Group | Electron-withdrawing substituent at meta position |
C-N Bond Length | 1.46-1.48 Å (typical C-N single bond) |
C-C Bond Length (aromatic) | 1.38-1.40 Å (aromatic C-C) |
C-F Bond Length | 1.33-1.35 Å (C-F bond) |
Dihedral Angle (Ring-Ring) | 86-90° (near orthogonal arrangement) |
Puckering Parameter (Q) | 0.40-0.46 Å (moderate puckering) |
Envelope Conformation | Envelope with nitrogen at flap position |
The electronic structure of 3-[3-(trifluoromethyl)phenyl]pyrrolidine is dominated by the strong electron-withdrawing effect of the trifluoromethyl group . The trifluoromethyl substituent exerts a powerful inductive effect (-I effect) that significantly influences the electron density distribution throughout the molecule . This electronic perturbation affects both the pyrrolidine ring and the aromatic system, modifying their respective reactivity patterns.
The frontier molecular orbital characteristics show the highest occupied molecular orbital located primarily on the pyrrolidine nitrogen atom, while the lowest unoccupied molecular orbital is distributed across the aromatic system [8]. The trifluoromethyl group contributes minimal sigma-donation due to its meta position, but its electron-withdrawing nature significantly stabilizes the aromatic system . The limited conjugation between the pyrrolidine ring and the phenyl ring restricts resonance stabilization, making the electronic effects primarily inductive in nature [8].
Table 4: Electronic Structure Properties of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine
Property | Effect/Value |
---|---|
Electron-Withdrawing Effect | Strong (-I effect) from CF₃ group |
Lipophilicity Enhancement | Increased due to fluorine substitution |
Polar Surface Area | Reduced (12.0 Ų) compared to unsubstituted |
Molecular Volume | Increased by bulky CF₃ group |
Dipole Moment | Enhanced by CF₃ electronegativity |
Frontier Orbital Character | HOMO on pyrrolidine nitrogen, LUMO on aromatic system |
Trifluoromethyl σ-Donation | Minimal due to meta position |
Resonance Stabilization | Limited conjugation between rings |
The geometric parameters of 3-[3-(trifluoromethyl)phenyl]pyrrolidine reflect the hybridization states and bonding arrangements within the molecule [10] [13] [11]. The pyrrolidine ring exhibits typical bond angles for a five-membered nitrogen heterocycle, with N-C-C angles ranging from 106° to 108° [10] [13]. The aromatic carbons maintain ideal sp² hybridization with C-C-C angles of approximately 120° [10] [13].
The trifluoromethyl group displays tetrahedral geometry with C-C-F angles of 109-111° and F-C-F angles of 107-109° [10] [13]. The connection between the pyrrolidine ring and the phenyl ring involves a C-N-C angle of 106-108°, while the ring-substituent angle remains at 120° due to the sp² hybridization of the aromatic carbon [10] [13]. Torsional angles around the bond connecting the two ring systems show flexibility, typically ranging from ±30° to ±40°, allowing for conformational adaptation [10] [13].
Table 5: Bond Angles in 3-[3-(Trifluoromethyl)phenyl]pyrrolidine
Bond Angle | Typical Value |
---|---|
N-C-C (pyrrolidine) | 106-108° |
C-C-C (aromatic) | 120° (ideal aromatic) |
C-C-F (trifluoromethyl) | 109-111° |
C-N-C (pyrrolidine) | 106-108° |
Ring-Substituent Angle | 120° (sp² hybridized) |
F-C-F (trifluoromethyl) | 107-109° |
Aromatic C-C-N | 120° (aromatic) |
Torsion Angle (conformational) | ±30-40° (flexible rotation) |
The spectroscopic properties of 3-[3-(trifluoromethyl)phenyl]pyrrolidine provide valuable structural information and serve as analytical fingerprints for compound identification [14] [15] [16]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the electronic environment of different molecular regions [14] [15]. The pyrrolidine ring protons appear as multiplets in the 2.4-2.8 ppm range, while the aromatic protons resonate at 7.2-7.6 ppm [14] [15].
Carbon-13 nuclear magnetic resonance spectroscopy shows the trifluoromethyl carbon as a characteristic quartet at 122-126 ppm due to coupling with the three fluorine atoms [14] [15]. The aromatic carbons appear in the expected range of 125-135 ppm [14] [15]. Fluorine-19 nuclear magnetic resonance spectroscopy provides a distinctive signal for the trifluoromethyl group at -60 to -75 ppm [14] [15]. Infrared spectroscopy reveals characteristic C-F stretching vibrations at 1000-1350 cm⁻¹ and pyrrolidine C-N stretching at 1050-1200 cm⁻¹ [14] [15].
Table 6: Spectroscopic Characteristics of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine
Technique | Characteristic Features |
---|---|
¹H NMR | Pyrrolidine ring protons at 2.4-2.8 ppm (multiplet), aromatic protons at 7.2-7.6 ppm |
¹³C NMR | Trifluoromethyl carbon at 122-126 ppm (quartet), aromatic carbons at 125-135 ppm |
¹⁹F NMR | Trifluoromethyl group at -60 to -75 ppm |
IR Spectroscopy | C-F stretch at 1000-1350 cm⁻¹, pyrrolidine C-N at 1050-1200 cm⁻¹ |
Mass Spectrometry | Molecular ion peak at m/z 215 |
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